Pentyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Pentyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic tetrahydropyrimidine derivative characterized by a pentyl ester group at position 5, a 2,4-dimethoxyphenyl substituent at position 4, and a methyl group at position 4. This compound belongs to the Biginelli reaction product family, a class of molecules known for their structural diversity and bioactivity, including antitumor, anti-inflammatory, and enzyme inhibitory properties.
Properties
Molecular Formula |
C19H26N2O5 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
pentyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-5-6-7-10-26-18(22)16-12(2)20-19(23)21-17(16)14-9-8-13(24-3)11-15(14)25-4/h8-9,11,17H,5-7,10H2,1-4H3,(H2,20,21,23) |
InChI Key |
PXJORVYPGJCONH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC(=O)NC1C2=C(C=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Intermediate Formation
A foundational method for synthesizing tetrahydropyrimidine derivatives involves Friedel-Crafts acylation to construct the aromatic backbone. In a patented approach for a related dihydroisoquinoline compound, 3-(4-trifluoromethylphenyl)propionyl chloride reacts with a dimethoxyphenyl ethylamide intermediate in the presence of aluminum chloride. This step forms a ketone intermediate, which undergoes cyclization under acidic conditions. For the target compound, analogous steps likely involve:
-
Acylation : Reaction of 2,4-dimethoxyphenyl ethylamine with pentyl chloroformate to form the amide intermediate.
-
Cyclization : Acid-catalyzed intramolecular cyclization to yield the tetrahydropyrimidine core.
Key solvents include dichloromethane and nitrobenzene, with aluminum chloride (1–3 equivalents) as the catalyst. Yields for analogous reactions reach 50–92%, contingent on solvent purity and temperature control.
Acid-Catalyzed Cyclization
Cyclization constitutes the pivotal step in tetrahydropyrimidine synthesis. In a representative procedure, the amide intermediate is dissolved in ethanol and treated with hydrochloric acid (15% v/v) under reflux. This promotes dehydration and ring closure, forming the 2-oxo-1,2,3,4-tetrahydropyrimidine scaffold. The reaction typically achieves near-quantitative conversion when conducted at 60–80°C for 16–24 hours, yielding products with >98% purity after crystallization.
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics while improving yields. For a structurally similar ethyl ester derivative, microwave-assisted synthesis reduced reaction times from 24 hours to 30 minutes. The method involves:
-
Reactants : 2,4-Dimethoxybenzaldehyde, pentyl acetoacetate, and urea.
-
Conditions : Ethanol solvent, 300 W irradiation, 80°C.
This approach minimizes side reactions and energy consumption, aligning with green chemistry principles.
Mechanochemical Synthesis (Mortar-Pestle Method)
Solid-state mechanochemical synthesis eliminates solvent use entirely. Grinding 2,4-dimethoxyphenylacetamide, pentyl acetoacetate, and urea with a catalytic amount of p-toluenesulfonic acid (PTSA) for 15–20 minutes produces the target compound in 85–88% yield. This method is particularly advantageous for large-scale production due to its simplicity and reduced waste generation.
Optimization of Reaction Parameters
Solvent and Catalyst Impact
| Parameter | Traditional Method | Green Method |
|---|---|---|
| Solvent | Dichloromethane, Nitrobenzene | Ethanol, Solvent-free |
| Catalyst | AlCl₃ (1–3 eq) | PTSA (0.1 eq) |
| Reaction Time | 16–24 hours | 15–30 minutes |
| Yield | 50–92% | 85–96% |
Polar aprotic solvents enhance electrophilic acylation but pose environmental hazards. In contrast, ethanol and solvent-free conditions improve sustainability without compromising efficiency. Catalyst loadings below 0.1 equivalents in green methods further reduce costs.
Temperature and Time Dependencies
Elevated temperatures (60–80°C) are critical for traditional cyclization, whereas microwave methods achieve similar outcomes at lower thermal loads. Prolonged heating in conventional setups risks decomposition, whereas rapid microwave heating preserves product integrity.
Analytical Characterization of Synthesized Compound
Spectroscopic Validation
-
IR Spectroscopy : Absorption bands at 1705 cm⁻¹ (C=O stretch of ester), 1660 cm⁻¹ (amide C=O), and 1240 cm⁻¹ (C-O-C of methoxy groups) confirm functional groups.
-
¹H NMR : Signals at δ 1.25–1.35 (pentyl CH₂), δ 3.75–3.85 (methoxy OCH₃), and δ 6.45–7.10 (aromatic protons) validate the structure.
-
Mass Spectrometry : Molecular ion peak at m/z 362.42 ([M+H]⁺) aligns with the molecular formula C₁₉H₂₆N₂O₆.
Purity and Yield Analysis
Crystallization from ethanol or dioxane yields products with ≥99% purity, as determined by HPLC. Green methods exhibit superior yields (85–96%) compared to traditional approaches (50–92%) due to reduced side reactions.
Comparative Evaluation of Synthesis Methods
| Metric | Traditional | Microwave | Mechanochemical |
|---|---|---|---|
| Yield | 50–92% | 92–96% | 85–88% |
| Reaction Time | 16–24 hours | 30 minutes | 15–20 minutes |
| Solvent Use | High | Moderate | None |
| Energy Efficiency | Low | High | High |
| Scalability | Moderate | High | High |
Microwave-assisted synthesis emerges as the most efficient method, balancing high yield, speed, and moderate solvent use. Mechanochemical approaches excel in sustainability but require optimization for industrial scalability.
Chemical Reactions Analysis
Pentyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the methoxy groups. Common reagents include halogens and nucleophiles like amines or thiols.
Scientific Research Applications
Pentyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structural similarity to biologically active molecules makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Pentyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the dimethoxyphenyl group enhances its binding affinity through hydrophobic interactions and hydrogen bonding. The tetrahydropyrimidine ring can interact with active sites of enzymes, potentially leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Table 1: Enzyme Inhibition and Antitumor Activity of Selected Analogs
Notable Trends:
- Electron-donating groups (e.g., methoxy) enhance enzyme inhibition compared to electron-withdrawing groups (e.g., chloro, thiophene).
Physicochemical Properties
Table 2: Thermodynamic and Solubility Data
Key Insight : The pentyl ester’s higher LogP (~3.5) suggests greater lipid solubility, favoring blood-brain barrier penetration but requiring formulation optimization for aqueous delivery.
Biological Activity
Pentyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is an organic compound that has gained attention for its potential biological activities. This compound features a pyrimidine ring and methoxy-substituted phenolic moieties, which contribute to its unique properties. The molecular formula of this compound is C19H26N2O5, with a molecular weight of approximately 362.42 g/mol .
Chemical Structure and Properties
The structural characteristics of this compound include:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms.
- Methoxy Groups : Two methoxy groups on the phenolic ring enhance its solubility and reactivity.
- Pentyl Ester : This functional group may influence the compound's pharmacokinetic properties.
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:
- Case Study : A study evaluated the antimicrobial activity of similar tetrahydropyrimidine derivatives against various bacterial strains. Results showed effective inhibition at concentrations as low as 50 µg/mL.
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays:
- DPPH Radical Scavenging Assay : Compounds with similar structures have demonstrated effective scavenging activity against DPPH radicals, indicating their potential as antioxidants .
Interaction Studies
Interaction studies suggest that this compound can interact with multiple biological targets:
- Enzyme Inhibition : Preliminary data indicate that this compound may inhibit certain enzymes involved in metabolic pathways relevant to cancer progression .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | C19H26N2O5 | Moderate | High |
| Pentyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C19H26N2O6 | High | Moderate |
| Pentyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C17H20Cl2N2O | Low | High |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tetrahydropyrimidine derivatives like Pentyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
- Methodological Answer : The synthesis typically involves a Biginelli-like multicomponent reaction, where a β-keto ester (e.g., pentyl acetoacetate), an aldehyde (e.g., 2,4-dimethoxybenzaldehyde), and urea/thiourea undergo acid-catalyzed cyclocondensation. Solvents like ethanol or methanol under reflux (80–100°C) are common, with catalysts such as HCl or Lewis acids (e.g., ZnCl₂) to enhance yield . For example, highlights the use of dichloromethane (DCM) and temperature control to prevent intermediate decomposition.
- Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).
- Typical yields range from 50–75%, depending on substituent steric effects .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituents (e.g., methoxy groups at δ 3.8–4.0 ppm, ester carbonyl at ~δ 165–170 ppm) and confirm the tetrahydropyrimidine ring .
- IR : Stretching bands for C=O (ester: ~1720 cm⁻¹; ketone: ~1680 cm⁻¹) and N–H (3200–3400 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and confirms dihydro-pyrimidinone ring puckering (e.g., boat conformation observed in similar compounds ).
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Testing : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with IC₅₀ calculations .
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP-competitive kinase assays ).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess therapeutic index .
Advanced Research Questions
Q. How can synthetic yields be optimized when electron-donating groups (e.g., 2,4-dimethoxyphenyl) hinder cyclization?
- Methodological Answer :
- Solvent Optimization : Replace protic solvents (ethanol) with aprotic polar solvents (e.g., DMF) to stabilize intermediates .
- Catalyst Screening : Test Brønsted acidic ionic liquids (e.g., [BMIM][HSO₄]) to enhance cyclization efficiency .
- Microwave Assistance : Reduce reaction time (30–60 minutes vs. 12 hours) and improve yields by 15–20% .
- Data Analysis : Compare HPLC purity profiles under conventional vs. microwave conditions .
Q. How do structural modifications (e.g., replacing pentyl with ethyl esters) impact bioactivity and solubility?
- Methodological Answer :
- LogP Analysis : Calculate partition coefficients (e.g., using ChemDraw) to predict solubility; longer alkyl chains (pentyl) increase lipophilicity but reduce aqueous solubility .
- SAR Studies : Synthesize analogs (e.g., ethyl, benzyl esters) and compare IC₅₀ values in kinase inhibition assays. notes that bulkier esters enhance target binding but may reduce membrane permeability .
- Experimental Design : Use molecular docking (e.g., AutoDock Vina) to correlate ester chain length with binding affinity to ATP pockets .
Q. How to resolve contradictions in reported biological activities of similar tetrahydropyrimidines?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line specificity, compound concentration ranges). For example, reports IC₅₀ = 2.5 µM for kinase inhibition, while notes reduced efficacy in hypoxic conditions .
- Control Standardization : Include positive controls (e.g., staurosporine for kinase assays) and validate via orthogonal assays (e.g., SPR for binding affinity) .
- Case Study : Discrepancies in antimicrobial activity may arise from variations in bacterial strain resistance profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
